molecular formula C8H14 B8270518 Octa-2,6-diene CAS No. 4974-27-0

Octa-2,6-diene

Cat. No. B8270518
CAS RN: 4974-27-0
M. Wt: 110.20 g/mol
InChI Key: LAGGTOBQMQHXON-UHFFFAOYSA-N
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Description

Octa-2,6-diene, also known as 2,6-Octadiene, is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da . It is also referred to as 1,6-Dimethyldiallyl .


Molecular Structure Analysis

The molecular structure of Octa-2,6-diene consists of eight carbon atoms and fourteen hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Octa-2,6-diene, being a diene, can participate in various chemical reactions. One of the most significant reactions involving dienes is the Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition and is highly valuable in synthesis .


Physical And Chemical Properties Analysis

Octa-2,6-diene has a molecular weight of 110.1968 . More detailed physical and chemical properties were not found in the search results.

Relevant Papers One relevant paper titled “Acetone-sensitized cis–trans photoisomerization of octa-2,6-dienes” discusses the photoisomerization of octa-2,6-dienes . Another paper discusses the mechanism of a rearrangement involving a similar compound, bicyclo[3.2.1]octa-2,6-diene . These papers could provide more detailed insights into the properties and reactions of Octa-2,6-diene.

properties

CAS RN

4974-27-0

Product Name

Octa-2,6-diene

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

octa-2,6-diene

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3

InChI Key

LAGGTOBQMQHXON-UHFFFAOYSA-N

SMILES

CC=CCCC=CC

Canonical SMILES

CC=CCCC=CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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